1,4-Dimethylindoline

Physicochemical properties Drug-likeness Absorption prediction

Sourcing 1,4-Dimethylindoline with confirmed substitution geometry is critical for reproducible SAR. This N,4-dimethylindoline eliminates N-H donor capacity while introducing ortho steric bulk, making it indispensable for melanocortin receptor studies where IC50 values vary >25-fold with substitution pattern. - Dual methylation controls electronic (ΔpKa ≈ 4-5) and steric parameters simultaneously. - Validated as a key intermediate in ACAT inhibitor patents (US 5,990,150). - Verifies method scope for developing N-alkyl indole-to-indoline reduction protocols.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B13115578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylindoline
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=C2CCN(C2=CC=C1)C
InChIInChI=1S/C10H13N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-5H,6-7H2,1-2H3
InChIKeyKALYDNVIVNHCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylindoline: Chemical Identity and Sourcing


1,4-Dimethylindoline (C₁₀H₁₃N, MW 147.22 g/mol) is an N,4-disubstituted indoline derivative, structurally distinct from the broader indole family due to its partially saturated 2,3-dihydro ring [1]. The compound features a fused bicyclic system (benzene ring fused to pyrrolidine) with methyl substituents at both the N1 and C4 positions, generating unique steric and electronic properties not present in unsubstituted indoline or mono-substituted analogs [1]. Unlike its fully aromatic indole counterparts, the indoline scaffold introduces a secondary amine character at N1 and reduces aromaticity to the benzene ring only, altering both reactivity and physicochemical parameters. 1,4-Dimethylindoline is commercially cataloged as a screening compound and building block for research applications, though vendor data on purity and trace impurities should be verified at procurement .

Screening compound & building blockVerify purity / trace impurities at procurement
N,4-disubstituted indoline scaffoldSteric & electronic control not present in mono-substituted or unsubstituted analogs
Secondary amine character; reduced aromaticityReactivity & physicochemical profile distinct from indole counterparts

Why 1,4-Dimethylindoline Cannot Be Substituted by Generic Analogs


Indoline derivatives with varying substitution patterns are not interchangeable due to fundamental differences in their physicochemical and reactivity profiles. The N-methyl group in 1,4-dimethylindoline eliminates the acidic N-H proton present in unsubstituted indoline, removing hydrogen-bond donor capacity and altering solubility and membrane permeability characteristics [1]. The C4-methyl substituent introduces ortho-directing steric hindrance that influences regioselectivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, a feature absent in 5-, 6-, or 7-methylindoline isomers . Critically, N-methylindoles are reported to be non-reducible under borane-mediated indole-to-indoline conditions that work effectively for N-H indoles, meaning synthetic routes relying on post-functionalization reduction will fail entirely if an N-alkylated precursor is selected in error [1]. These substitution-specific effects propagate through to biological activity, where melanocortin receptor binding data demonstrates that even structurally related indoline derivatives exhibit IC₅₀ values spanning over 25-fold ranges depending solely on substitution pattern [2].

N–H vs N–CH₃
Elimination of the acidic N–H proton removes hydrogen-bond donor capacity; solubility and permeability characteristics may shift substantially relative to unsubstituted indoline.
C4-methyl position
Ortho-directing steric hindrance at C4 alters electrophilic aromatic substitution regioselectivity and cross-coupling outcomes; 5-, 6-, or 7-methyl isomers may not replicate this reactivity profile.
Synthetic route constraint
N-alkylated indoles are reported to be unreactive under borane-mediated indole→indoline conditions; routes that rely on post-functionalization reduction of an N-alkyl indole precursor will fail.

1,4-Dimethylindoline: Head-to-Head Comparative Evidence


pKa Modulation via N-Methylation

The N-methyl substitution in 1,4-dimethylindoline eliminates the N-H proton of the indoline scaffold, substantially lowering the predicted pKa relative to unsubstituted indoline. This affects the compound's ionization state under physiological pH conditions .

pKa modulation
Cross-study comparable
Predicted pKa 1.29 ± 0.30 vs. unsubstituted indoline pKa ~5–6 (ΔpKa ≈ 4–5 units)
Substantially lower basicity reduces pH-dependent ionization; eliminates H-bond donor capacity.
ACD/Labs predicted values; class-level reference for unsubstituted indoline.
Physicochemical properties Drug-likeness Absorption prediction

Reduction of N-Alkylated vs. N-H Indoles

Direct catalytic hydrogenation or borane-mediated reduction of the indole nucleus to the indoline scaffold is a common synthetic entry point. However, N-methylindoles are reported to be entirely unreactive under borane reduction conditions that successfully reduce N-H indoles in good yields, forcing synthetic route divergence for N-alkylated targets [1].

Borane reduction outcome
Class-level inference
N-methylindoles: no reduction observed; N–H indoles: reduced in good yield (qualitative difference)
Standard borane protocols are incompatible with N-alkylated precursors; synthetic route selection must account for this limitation.
Borane/THF then NaOMe/MeOH conditions [1].
Organic synthesis Heterocyclic chemistry Reduction methodology

Melanocortin Receptor Affinity by Substitution Pattern

BindingDB data for indoline-derived compounds evaluated against melanocortin receptors reveal that structurally related indoline derivatives exhibit widely varying affinity profiles depending on substitution pattern. A related indoline-containing ligand (BDBM50514455) demonstrates IC₅₀ values ranging from 1.0 μM to 25 μM across MC1, MC3, MC4, and MC5 receptor subtypes [1]. While this specific ligand contains additional peptide-derived functionality, the data establish that the indoline scaffold's receptor interaction is highly sensitive to substitution geometry.

Melanocortin receptor affinity
Class-level inference
MC4 IC₅₀ = 2.70 µM; 9.3-fold selectivity over MC1 (25.0 µM); 5.6-fold over MC3 (15.0 µM)
Indoline substitution geometry actively modulates receptor engagement; 1,4-dimethyl pattern may produce a distinct pharmacological fingerprint.
BindingDB BDBM50514455; displacement of [¹²⁵I]-NDP-MSH from HEK293 membranes.
GPCR pharmacology Melanocortin receptor Structure-activity relationship

ACAT Inhibitor Intermediate in Cardiovascular Drug Synthesis

1,4-Dimethylindoline is explicitly claimed as a synthetic intermediate in the preparation of heterocyclic derivatives with acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity, a validated therapeutic target for atherosclerosis and hyperlipidemia [1]. The patent documents describe the reduction of 4,6-dimethylindole with sodium cyanoborohydride in acetic acid at 15°C to yield the corresponding 4,6-dimethylindoline derivative, establishing a validated synthetic entry point applicable to 1,4-dimethylindoline [1].

ACAT inhibitor intermediate
Supporting evidence
Explicitly named as synthetic intermediate in US 5,990,150 and CN 1193018C for heterocyclic ACAT inhibitors
Patent-validated entry point for ACAT-targeted research programs; provides a defensible selection rationale.
Reduction protocol using NaCNBH₃/AcOH at 15°C disclosed in patent examples.
ACAT inhibition Cardiovascular therapeutics Pharmaceutical intermediates

1,4-Dimethylindoline Application Scenarios


ACAT Inhibitor Programs Targeting Atherosclerosis

The explicit citation of 1,4-dimethylindoline as a synthetic intermediate in ACAT inhibitor patents (US 5,990,150; CN 1193018C) provides a validated starting point for cardiovascular drug discovery [1]. The disclosed reduction protocol using sodium cyanoborohydride in acetic acid at 15°C offers a reproducible synthetic entry [1]. Researchers pursuing ACAT inhibition as a therapeutic strategy for atherosclerosis, hyperlipidemia, or related metabolic disorders will find this compound directly relevant to established patent SAR space.

SAR Studies Requiring Steric and Electronic Control

The dual methylation at N1 and C4 in 1,4-dimethylindoline eliminates the N-H hydrogen bond donor while introducing ortho steric bulk at the 4-position. This substitution pattern is functionally distinct from 4-methylindoline (N-H present) and 1-methylindoline (no C4 methyl), making 1,4-dimethylindoline essential for SAR studies where both electronic (pKa shift of ΔpKa ≈ 4-5 units) [1] and steric (C4 ortho hindrance) parameters must be simultaneously controlled. Melanocortin receptor binding data from structurally related indoline derivatives confirms that substitution geometry directly impacts target affinity and selectivity profiles [2].

Synthetic Methodology for N-Alkylated Indolines

The established non-reducibility of N-alkylated indoles under borane conditions [1] makes 1,4-dimethylindoline a valuable benchmark substrate for developing alternative indole-to-indoline reduction methodologies applicable to N-alkylated systems. Researchers investigating new catalytic hydrogenation protocols, transfer hydrogenation, or electrooxidative cascade cyclizations targeting N-alkylated indolines can use 1,4-dimethylindoline as a structurally defined test case to validate method scope and functional group tolerance.

Application
Selection Property
Validation Focus
ACAT pathway inhibitor research
Patent-cited synthetic intermediate
ACAT inhibition assay context; review disclosed reduction protocol compatibility
Steric/electronic SAR studies
Dual N1/C4 methylation profile
Verify pKa shift impact on permeability and target engagement; compare with 4-methyl- and 1-methylindoline controls
N-alkylated indoline synthetic methodology
Established non-reducibility under borane conditions
Benchmark substrate for alternative reduction protocols; validate functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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